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Compound of Interest

Compound Name: 2-Bromo-1-phenylethanol

Cat. No.: B1266663

An In-depth Technical Guide to the IUPAC Nomenclature and Application of (R)-(-)-2-Bromo-1-
phenylethanol

Introduction

(R)-(-)-2-Bromo-1-phenylethanol is a chiral organic compound of significant interest in the
fields of organic synthesis and pharmaceutical development.[1] Its value lies in its specific
three-dimensional structure, which makes it a crucial chiral building block for the asymmetric
synthesis of more complex, biologically active molecules.[1][2] This guide provides a
comprehensive analysis of its IUPAC nomenclature, physicochemical properties, and its
application in enantioselective synthesis, tailored for researchers, scientists, and drug
development professionals.

IUPAC Nomenclature Deconstructed

The systematic IUPAC name, (R)-(-)-2-Bromo-1-phenylethanol, provides a precise
description of the molecule's structure, including its parent chain, substituents, and
stereochemistry.[1]

o Parent Hydride: The suffix "-ethanol" identifies a two-carbon parent chain (ethane) containing
a hydroxyl (-OH) group, classifying the molecule as an alcohol.[1]

¢ Principal Functional Group: The hydroxyl group is the principal functional group, and the
carbon atom to which it is attached is assigned the lowest possible locant, carbon-1.[1]
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e Substituents:
o 1-phenyl: A phenyl group is attached to carbon-1.[1]
o 2-Bromo: A bromine atom is attached to carbon-2.[1]
o Stereodescriptors:

o (R)-: This prefix, from the Latin Rectus (right), denotes the absolute configuration at the
single stereogenic center (carbon-1). Its assignment is determined by the Cahn-Ingold-
Prelog (CIP) priority rules.[1][3]

o (-)-: This symbol indicates that the compound is levorotatory, meaning it rotates the plane
of polarized light to the left (counter-clockwise). This is an experimentally determined
property and is not directly predictable from the (R/S) configuration.[1]

Determination of Absolute Configuration: The Cahn-
Ingold-Prelog (CIP) Rules

The (R) configuration is assigned by prioritizing the four groups attached to the chiral center
(carbon-1) based on atomic number.[3][4][5][6]

e Assign Priorities: The atoms directly bonded to the chiral carbon are ranked by atomic
number:

o Priority 1: Oxygen (-OH) - Atomic number 8

o Priority 2: Carbon of the phenyl group (-CsHs) - Atomic number 6. This carbon is further
bonded to other carbons.

o Priority 3: Carbon of the bromomethyl group (-CH2Br) - Atomic number 6. This carbon is
bonded to a bromine and two hydrogens.

o Priority 4. Hydrogen (-H) - Atomic number 1

Tie-breaking: Both the phenyl and bromomethyl groups are attached via carbon. To break
the tie, we examine the atoms attached to these carbons. The carbon of the phenyl group is
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bonded to other carbons. The carbon of the bromomethyl group is bonded to a high-atomic-
number bromine atom, giving it higher priority than a carbon bonded only to other carbons
and hydrogens in the immediate vicinity of the ring connection. However, the standard
convention considers the substituents on the phenyl ring carbons, leading to the phenyl
group having a higher priority. A more detailed analysis shows the phenyl group carbon is
bonded to (C, C, H) while the bromomethyl carbon is bonded to (Br, H, H). Since Br has a
higher atomic number than C, the -CH2Br group would seem to have higher priority. Let's re-
evaluate based on standard rules. The first point of difference is key. For the phenyl group,
we go from C-1 to the ring carbons. For the bromomethyl group, we go from C-1 to C-2. The
atoms attached to C-1 are O, C(phenyl), C(CH2zBr), and H. The priorities are O > C > C > H.
To break the tie between the two carbons, we look at what they are attached to. The phenyl
carbon is attached to two other carbons within the ring and implicitly one hydrogen. The C-2
carbon is attached to one bromine and two hydrogens. Since Br (atomic number 35)
outranks C (atomic number 6), the -CH2zBr group has a higher priority than the -CeHs group.
Therefore, the priorities are: 1. -OH, 2: -CH2Br, 3: -CeHs, 4: -H. Let's re-verify this common
point of confusion. The rule is to compare atoms at the first point of difference.

o Path 1: C-1 -> C(phenyl) -> {C, C, H}

o Path 2: C-1 -> C(CH2Br) -> {Br, H, H} Comparing the lists {C,C,H} and {Br,H,H} atom by
atom, Br > C. Therefore, the -CH2Br group is priority #2 and the phenyl group is priority #3.

Let's re-assign based on this correct application:

[e]

Priority 1: -OH (Oxygen, Z=8)

o

Priority 2: -CH2Br (Carbon bonded to Bromine)

[¢]

Priority 3: -CeHs (Carbon bonded to other Carbons)

[¢]

Priority 4: -H (Hydrogen, Z=1)

Orient the Molecule: The molecule is oriented in 3D space so that the lowest priority group
(Priority 4: -H) points away from the viewer.

Determine Rotation: The direction from priority 1 to 2 to 3 is traced. For this molecule, tracing
from -OH (1) — -CH2zBr (2) — -CeHs (3) results in a clockwise rotation. A clockwise rotation
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corresponds to the (R) configuration.[3][4][6]
Caption: Cahn-Ingold-Prelog (CIP) priority assignment for (R)-2-Bromo-1-phenylethanol.

Physicochemical and Spectroscopic Data

The properties of (R)-(-)-2-Bromo-1-phenylethanol are summarized below. These
characteristics are essential for its handling, reaction monitoring, and characterization.

Property Value

Molecular Formula CsHoBrO[7][8][9][10]

Molecular Weight 201.06 g/mol [7][8][9][10]

CAS Number 73908-23-3[7][10][11]

Appearance Colorless to pale yellow liquid[7][9]
Density 1.503 g/cm3[7][9]

Boiling Point 261.6°C at 760 mmHg[7][9]
Optical Rotation (-) Levorotatory[7]

NMR (tH, 13C), IR, and Mass Spectrometry data

Spectroscopic Data ]
are available.[1][11]

Role in Asymmetric Synthesis

The defined stereochemistry of (R)-(-)-2-Bromo-1-phenylethanol makes it a valuable
precursor in the synthesis of pharmaceuticals where a specific enantiomer is required for
biological activity.[12] Many drugs exhibit stereospecific interactions with biological targets like
enzymes and receptors. Using enantiomerically pure starting materials is a key strategy to
produce single-enantiomer drugs, avoiding the potential for undesired side effects from other
stereoisomers.

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.jove.com/science-education/v/11723/naming-enantiomers-the-r-s-system
https://en.wikipedia.org/wiki/Cahn%E2%80%93Ingold%E2%80%93Prelog_priority_rules
https://chem.libretexts.org/Courses/Purdue/Chem_26505%3A_Organic_Chemistry_I_(Lipton)/Chapter_3._Stereochemistry/3.6_Cahn-Ingold_Prelog_Rules
https://www.benchchem.com/product/b1266663?utm_src=pdf-body
https://www.benchchem.com/product/b1266663?utm_src=pdf-body
https://www.vulcanchem.com/product/vc1966598
https://www.smolecule.com/products/s663336
https://www.benchchem.com/product/b177431
https://www.scbt.com/p/r-2-bromo-1-phenylethanol-73908-23-3
https://www.vulcanchem.com/product/vc1966598
https://www.smolecule.com/products/s663336
https://www.benchchem.com/product/b177431
https://www.scbt.com/p/r-2-bromo-1-phenylethanol-73908-23-3
https://www.vulcanchem.com/product/vc1966598
https://www.scbt.com/p/r-2-bromo-1-phenylethanol-73908-23-3
https://pubchem.ncbi.nlm.nih.gov/compound/R_-2-Bromo-1-phenylethanol
https://www.vulcanchem.com/product/vc1966598
https://www.benchchem.com/product/b177431
https://www.vulcanchem.com/product/vc1966598
https://www.benchchem.com/product/b177431
https://www.vulcanchem.com/product/vc1966598
https://www.benchchem.com/product/b177431
https://www.vulcanchem.com/product/vc1966598
https://www.benchchem.com/pdf/IUPAC_nomenclature_of_R_2_Bromo_1_phenylethanol.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/R_-2-Bromo-1-phenylethanol
https://www.benchchem.com/product/b1266663?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Note_Large_Scale_Synthesis_of_R_2_Bromo_1_phenylethanol.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266663?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

(R)-(-)-2-Bromo-1-phenylethanol
(Chiral Building Block)

Stepwise Synthesis
(e.g., Nucleophilic Substitution, Coupling)

Chiral Intermediate

Further Functionalization
& Cyclization

Active Pharmaceutical
Ingredient (API)
(Single Enantiomer)

Drug Formulation

Final Medicinal Product

Click to download full resolution via product page

Caption: Role of (R)-(-)-2-Bromo-1-phenylethanol in a generalized drug development
workflow.

Experimental Protocols for Enantioselective
Synthesis

The most common and effective method for preparing enantiomerically pure (R)-(-)-2-Bromo-
1-phenylethanol is the asymmetric reduction of the prochiral ketone, 2-bromoacetophenone.
[1][2][12] This can be achieved using chemical catalysts (e.g., CBS catalysts) or biocatalysts
(e.g., alcohol dehydrogenases).[2][12]
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Protocol: CBS-Catalyzed Asymmetric Reduction of 2-
Bromoacetophenone

This protocol describes the synthesis using a (R)-Corey-Bakshi-Shibata (CBS) oxazaborolidine
catalyst.

Objective: To synthesize (R)-(-)-2-Bromo-1-phenylethanol with high enantiomeric excess.

Materials:

2-bromoacetophenone

e (R)-Methyl-CBS-oxazaborolidine catalyst

o Borane dimethyl sulfide complex (BH3-DMS)
e Anhydrous Tetrahydrofuran (THF)

e Methanol

e Hydrochloric Acid (1M)

¢ Dichloromethane or Ethyl Acetate

o Saturated aqueous NaHCOs

e Brine

e Anhydrous MgSOa or Na2SOa4

Silica gel for column chromatography
Procedure:

e Reactor Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a
dropping funnel, and a nitrogen inlet is assembled.
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Charging the Reactor: The flask is charged with anhydrous THF and cooled to 0-5 °C in an
ice bath.[12]

Catalyst and Borane Addition: (R)-Methyl-CBS-oxazaborolidine (0.1 eq) is added to the cold
THF. Borane dimethyl sulfide complex (1.0-1.2 eq) is then added dropwise, ensuring the
temperature remains below 5 °C. The mixture is stirred for 15 minutes.[12]

Substrate Addition: A solution of 2-bromoacetophenone (1.0 eq) in anhydrous THF is added
dropwise to the reaction mixture over 1-2 hours, maintaining the internal temperature below
5°C.[12]

Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography
(TLC) or High-Performance Liquid Chromatography (HPLC).

Quenching: Once the reaction is complete, it is quenched by the slow, dropwise addition of
methanol at 0-5 °C.

Work-up: The mixture is warmed to room temperature and the solvent is removed under
reduced pressure. The residue is redissolved in ethyl acetate, and 1M HCl is added. The
organic layer is separated, and the aqueous layer is extracted with ethyl acetate.[12]

Purification: The combined organic layers are washed with saturated aqueous NaHCOs and
then with brine. The organic phase is dried over anhydrous MgSOa, filtered, and the solvent
is evaporated.[12]

Final Product: The crude product is purified by column chromatography on silica gel to yield
(R)-(-)-2-Bromo-1-phenylethanol.[1][12]

Characterization: The final product's identity is confirmed by NMR, and the enantiomeric
excess (% ee) is determined by chiral HPLC analysis.[1]
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Caption: Experimental workflow for the asymmetric synthesis of (R)-2-Bromo-1-
phenylethanol.
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Comparison of Synthetic Methods

Different synthetic strategies offer trade-offs in terms of yield, enantioselectivity, and reaction

conditions.
Catalyst/Enzy Reducing Typical Yield .
Method Typical ee (%)
me Agent (%)
Catalytic
Asymmetric (R)-Me-CBS BHs-DMS ~95% >95% (for R)
Reduction
NADPH/NADH
_ _ Alcohol _
Biocatalytic (with
_ Dehydrogenase _ >90% >99%
Reduction regeneration
(ADH)
system)
Kinetic Lipase (e.g., Acyl donor (e.g., <50% (for
_ _ >09%
Resolution Novozym 435) vinyl acetate) alcohol)

Note: Data are representative values compiled from typical experimental outcomes.[2][12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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